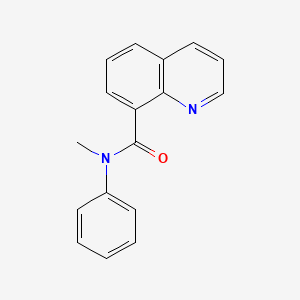
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone, also known as MQM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQM belongs to the class of quinoline derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Wirkmechanismus
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer and neurodegenerative diseases. (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been shown to inhibit the activity of protein kinases such as AKT and ERK, which play a critical role in cancer cell growth and survival. It has also been found to inhibit the formation of reactive oxygen species (ROS), which are known to cause oxidative damage to neurons and contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been found to possess anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone in lab experiments is its potent anti-cancer and neuroprotective activity, which makes it an attractive candidate for drug development. However, one of the limitations of using (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone is its relatively low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone. One area of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone and its potential side effects.
Synthesemethoden
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone can be synthesized through a multistep process involving the reaction of 4-methylpiperidine and 8-chloroquinoline. The reaction is carried out in the presence of a base and a suitable solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been extensively studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and Parkinson's disease. (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been shown to possess potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to possess neuroprotective properties and can prevent the formation of amyloid-beta plaques that are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-quinolin-8-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-10-18(11-8-12)16(19)14-6-2-4-13-5-3-9-17-15(13)14/h2-6,9,12H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEIDWVWLMIZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)

![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)

![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)


![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)
![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)